4-Fluoro-3-iodoaniline
Overview
Description
4-Fluoro-3-iodoaniline is an organic compound with the molecular formula C6H5FIN. It belongs to the aniline family, characterized by an amino group attached to a benzene ring. This compound is notable for its unique combination of fluorine and iodine substituents on the aromatic ring, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-iodoaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, starting from 4-fluoroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite under acidic conditions . Another method involves the direct nucleophilic substitution of 4-fluoro-3-nitrobenzene, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of both fluorine and iodine allows for selective substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.
Coupling Reactions: It can participate in Ullmann-type coupling reactions, forming C-N bonds through nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Sodium nitrite, hydrogen peroxide.
Reducing Agents: Palladium on carbon, hydrogen gas.
Catalysts: Copper catalysts for Ullmann-type coupling.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Coupling Products: Diarylamines.
Scientific Research Applications
4-Fluoro-3-iodoaniline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-3-iodoaniline in chemical reactions involves nucleophilic substitution, where the amino group acts as a nucleophile. The presence of electron-withdrawing fluorine and iodine atoms influences the reactivity of the aromatic ring, facilitating various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the aromatic ring .
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodoaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
4-Fluoro-2-iodoaniline: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Uniqueness: 4-Fluoro-3-iodoaniline is unique due to the synergistic effects of both fluorine and iodine substituents, which enhance its reactivity and versatility in synthetic applications. This combination allows for selective functionalization and the formation of complex molecules, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-fluoro-3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIKWUHTLFMITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600649 | |
Record name | 4-Fluoro-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647025-62-5 | |
Record name | 4-Fluoro-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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